molecular formula C19H20N8O B12687544 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole CAS No. 94021-31-5

2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole

Cat. No.: B12687544
CAS No.: 94021-31-5
M. Wt: 376.4 g/mol
InChI Key: NILXYKBVKQHIOD-UHFFFAOYSA-N
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Description

2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of azo groups (-N=N-) and amine groups (-NH2) attached to a phenyl ring, making it a versatile molecule in chemical synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the diazotization of 3,5-diaminophenyl and 2,4-diaminophenyl compounds using sodium nitrite (NaNO2) in an acidic medium, usually hydrochloric acid (HCl). The resulting diazonium salts are then coupled with anisole under controlled pH conditions to form the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium dithionite (Na2S2O4), zinc dust in acidic conditions

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Scientific Research Applications

2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole involves its interaction with molecular targets through its azo and amine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s ability to undergo reversible oxidation and reduction makes it useful in various biochemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]benzene
  • **2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]toluene

Uniqueness

Compared to similar compounds, 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is unique due to the presence of the anisole group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as in the synthesis of dyes and pigments, where the anisole group enhances color stability and intensity .

Properties

CAS No.

94021-31-5

Molecular Formula

C19H20N8O

Molecular Weight

376.4 g/mol

IUPAC Name

4-[[3-[(3,5-diaminophenyl)diazenyl]-4-methoxyphenyl]diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C19H20N8O/c1-28-19-5-3-14(24-26-17-4-2-11(20)9-16(17)23)10-18(19)27-25-15-7-12(21)6-13(22)8-15/h2-10H,20-23H2,1H3

InChI Key

NILXYKBVKQHIOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=CC(=CC(=C3)N)N

Origin of Product

United States

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